![molecular formula C11H9N5O B1428787 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330044-24-0](/img/structure/B1428787.png)

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Übersicht

Beschreibung

“5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a nitrogen-containing heterocyclic compound . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

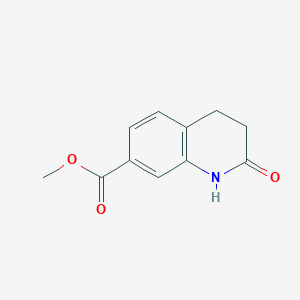

The molecular structure of “5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a significant motif in nitrogen ring junction heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving “5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” include the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Wissenschaftliche Forschungsanwendungen

Cognitive Disorders Treatment

This compound has been explored as a Phosphodiesterase 2A (PDE2A) inhibitor . PDE2A inhibitors are considered potential treatments for cognitive impairments in neuropsychiatric and neurodegenerative disorders. They work by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory. One study demonstrated that a derivative of this compound increased cGMP levels in the rat brain and attenuated memory deficits in rats .

Fluorescent Probes for Bioimaging

Derivatives of pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They serve as fluorescent molecules crucial for studying the dynamics of intracellular processes and can be used as chemosensors. Their tunable photophysical properties make them suitable for designing solid-state emitters for bioimaging applications .

Estrogen Receptor Research

The compound has been used in the context of estrogen receptor research. Specifically, it has been utilized to distinguish the activities of estrogen receptor β (ERβ) from ERα, as ERβ has been found to suppress tumor cell growth in some contexts where ERα enhances it .

Structure-Based Drug Design

The pyrazolo[1,5-a]pyrimidine scaffold is used in structure-based drug design due to its versatility and the ability to form intramolecular hydrogen bonds. This characteristic is beneficial in developing new drugs with optimized potency and selectivity .

Cancer Research

In cancer research, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as kinase inhibitors. Kinase inhibition is a common strategy in targeted cancer therapy, and modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can lead to compounds with significant anti-cancer activity .

Synthetic Methodology Development

The compound’s synthetic versatility allows for the development of new synthetic methodologies. This can lead to the creation of a variety of derivatives with potential applications in medicinal chemistry and materials science .

Phototoxicity Studies

In the development of new pharmaceuticals, assessing phototoxicity is crucial. Pyrazolo[1,5-a]pyrimidine derivatives have been used in studies to optimize preclinical properties of drugs, including their phototoxicity profiles, which is essential for ensuring patient safety .

Neuropharmacology

Due to its role as a PDE2A inhibitor, this compound is also relevant in neuropharmacology. It can be used to study the effects of cyclic nucleotide signaling on neuronal functions and could potentially lead to new treatments for disorders like schizophrenia .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets, such as cdk2, to inhibit their function . This interaction could lead to changes in the activity of the target proteins, potentially affecting cell cycle progression.

Biochemical Pathways

If it acts similarly to other cdk2 inhibitors, it may affect pathways related to cell cycle regulation .

Result of Action

If it acts similarly to other cdk2 inhibitors, it may lead to cell cycle arrest, potentially inhibiting the proliferation of cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWHRHVLLJLIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)

![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)